

UK-59811 Hydrochloride: A Technical Guide to its Binding Affinity and Kinetics

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Compound of Interest

Compound Name: UK-59811 hydrochloride

Cat. No.: B10788784

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Abstract

UK-59811 hydrochloride is a synthetic, small molecule belonging to the 1,4-dihydropyridine class of compounds. It has been identified as a potent inhibitor of voltage-gated calcium channels, with a notable affinity for a bacterial homolog, CaVA_B. This technical guide provides a comprehensive overview of the currently available data on the binding affinity and kinetics of **UK-59811 hydrochloride**. It includes a summary of quantitative binding data, detailed exemplar experimental protocols for assessing ligand-receptor interactions, and visual representations of relevant signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the pharmacological characterization of **UK-59811 hydrochloride** and similar ion channel modulators.

Introduction

Voltage-gated calcium channels (VGCCs) are critical regulators of intracellular calcium concentration and play a pivotal role in a multitude of physiological processes, including neurotransmission, muscle contraction, and gene expression. As such, they are significant targets for therapeutic intervention in a range of disorders. **UK-59811 hydrochloride** has emerged as a noteworthy investigational compound due to its potent inhibitory action on these channels. Understanding the precise nature of its interaction with VGCCs and other potential off-target receptors is essential for elucidating its mechanism of action and advancing its potential therapeutic applications.

Binding Affinity of UK-59811 Hydrochloride

The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile, typically quantified by parameters such as the inhibition constant (K_i), dissociation constant (K_a), and the half-maximal inhibitory concentration (IC_{50}).

Quantitative Binding Data

Currently, the publicly available binding data for **UK-59811 hydrochloride** is limited. The most consistently reported value is its IC_{50} against the bacterial voltage-gated calcium channel, CaVAb, a homolog often used as a model system for studying the pharmacology of mammalian VGCCs.

Target	Parameter	Value	Reference
Bacterial Voltage-Gated Ca^{2+} Channel (CaVAb)	IC_{50}	194 nM	

Note: A comprehensive binding profile of **UK-59811 hydrochloride** across a wider panel of receptors and ion channels, including various mammalian VGCC subtypes and G protein-coupled receptors, is not currently available in the public domain. The determination of K_i and K_a values would provide a more complete understanding of its affinity.

Binding Kinetics of UK-59811 Hydrochloride

The kinetic parameters of a drug-receptor interaction, namely the association rate constant (k_{on}) and the dissociation rate constant (k_{off}), provide a dynamic view of the binding process and can be crucial determinants of a drug's in vivo efficacy and duration of action.

Quantitative Kinetic Data

Data Not Available: To date, there is no publicly available information on the kinetic constants (k_{on} and k_{off}) for the binding of **UK-59811 hydrochloride** to any of its targets. The determination of these parameters would be a valuable next step in characterizing its pharmacological properties.

Experimental Protocols

The following sections describe detailed, representative protocols for key experiments used to determine the binding affinity and kinetics of compounds like **UK-59811 hydrochloride**. These are provided as a guide for researchers aiming to replicate or expand upon the existing data.

Radioligand Binding Assay (Competition)

This protocol is a standard method for determining the binding affinity (K_i) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.

Objective: To determine the K_i of **UK-59811 hydrochloride** for a target of interest (e.g., a specific VGCC subtype).

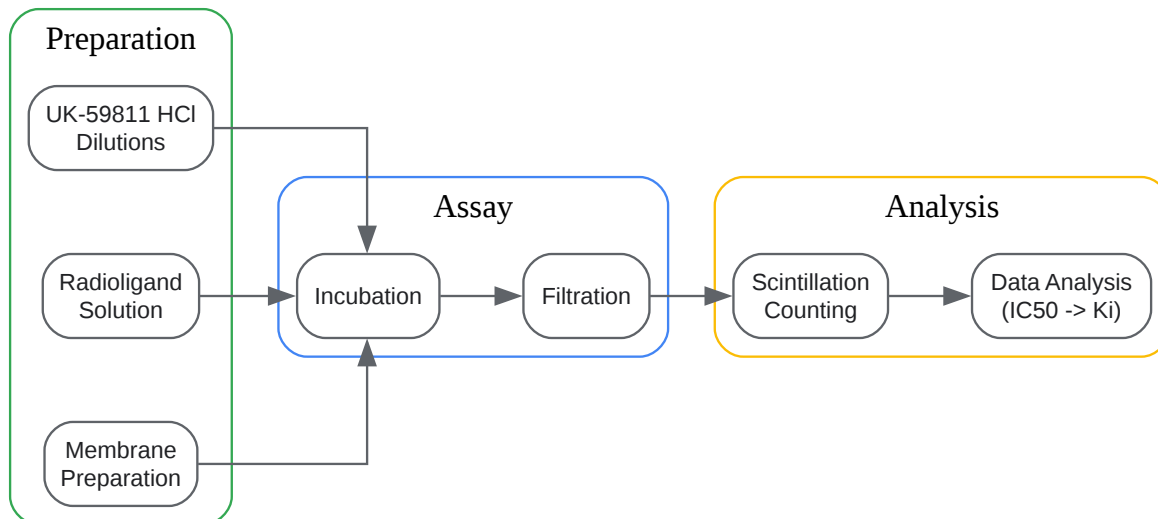
Materials:

- Cell membranes or tissue homogenates expressing the target receptor.
- Radiolabeled ligand (e.g., [^3H]-nitrendipine for L-type calcium channels).
- **UK-59811 hydrochloride** stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and counter.

Procedure:

- **Membrane Preparation:** Prepare a crude membrane fraction from cells or tissues expressing the target receptor via homogenization and differential centrifugation.
- **Assay Setup:** In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its K_a), and a range of concentrations of **UK-59811 hydrochloride**.

- Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **UK-59811 hydrochloride** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the K_i using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$, where [L] is the concentration of the radiolabeled ligand and K_a is its dissociation constant.



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Workflow for a competitive radioligand binding assay.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol is used to directly measure the inhibitory effect of a compound on the function of ion channels.

Objective: To determine the IC_{50} of **UK-59811 hydrochloride** for a specific voltage-gated calcium channel subtype.

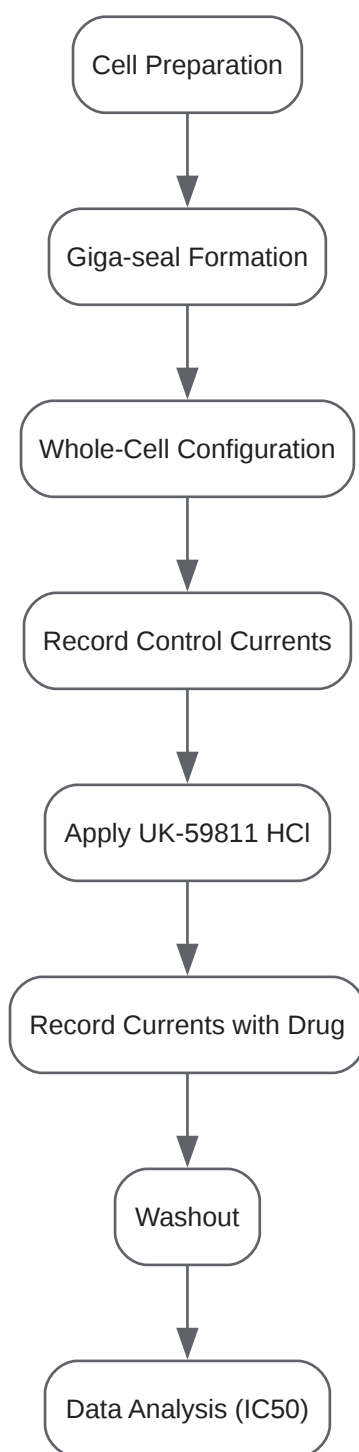
Materials:

- Cells expressing the target ion channel (e.g., HEK293 cells transfected with the gene for a specific Ca_v channel subunit).
- Patch clamp rig with amplifier and data acquisition system.
- Borosilicate glass pipettes.
- Extracellular and intracellular recording solutions.
- **UK-59811 hydrochloride** stock solution.

Procedure:

- Cell Preparation: Culture cells to an appropriate density on glass coverslips.
- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips.
- Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal ($>1\text{ G}\Omega$) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
- Current Recording: Clamp the cell membrane at a holding potential where the target channels are closed. Apply a series of depolarizing voltage steps to elicit ion currents through the channels.
- Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of **UK-59811 hydrochloride**.

- Effect Measurement: Record the ion currents in the presence of the compound.
- Data Analysis: Measure the peak current amplitude before and after compound application. Repeat for a range of concentrations to generate a concentration-response curve and determine the IC_{50} .



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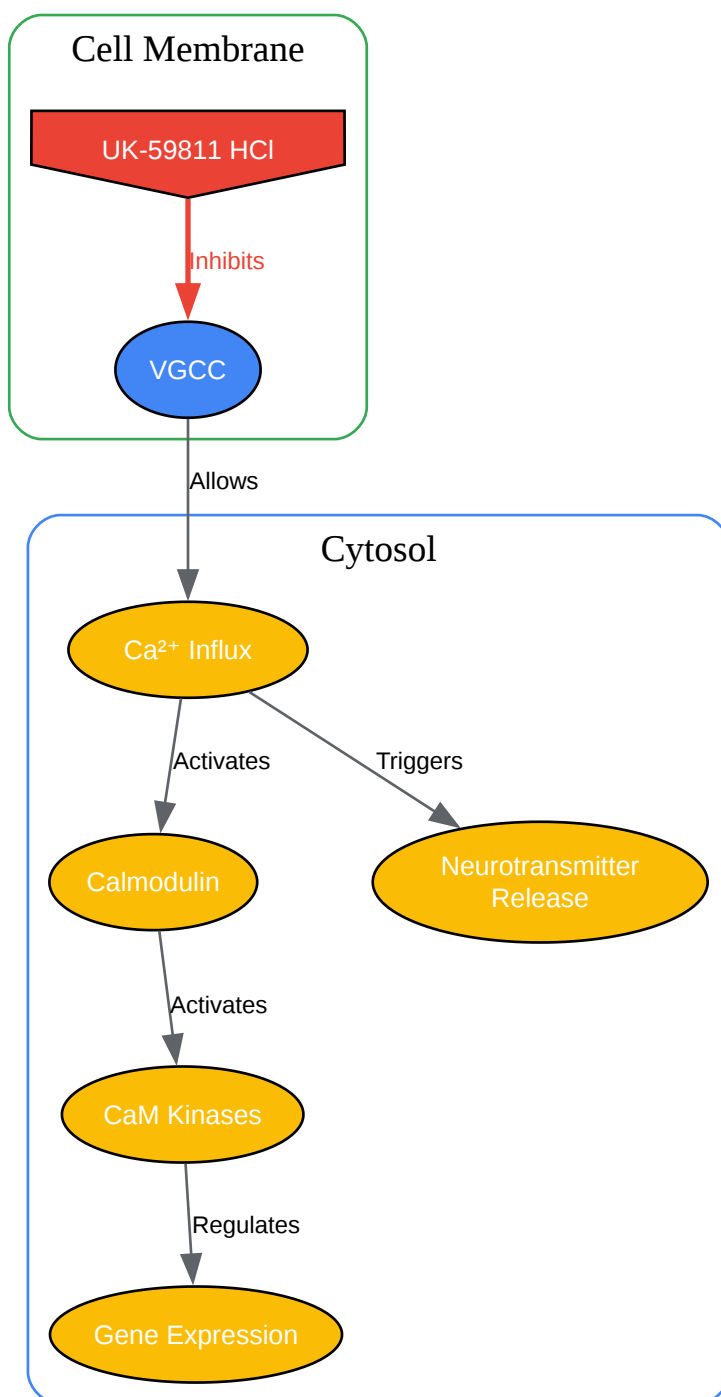
Workflow for whole-cell patch clamp electrophysiology.

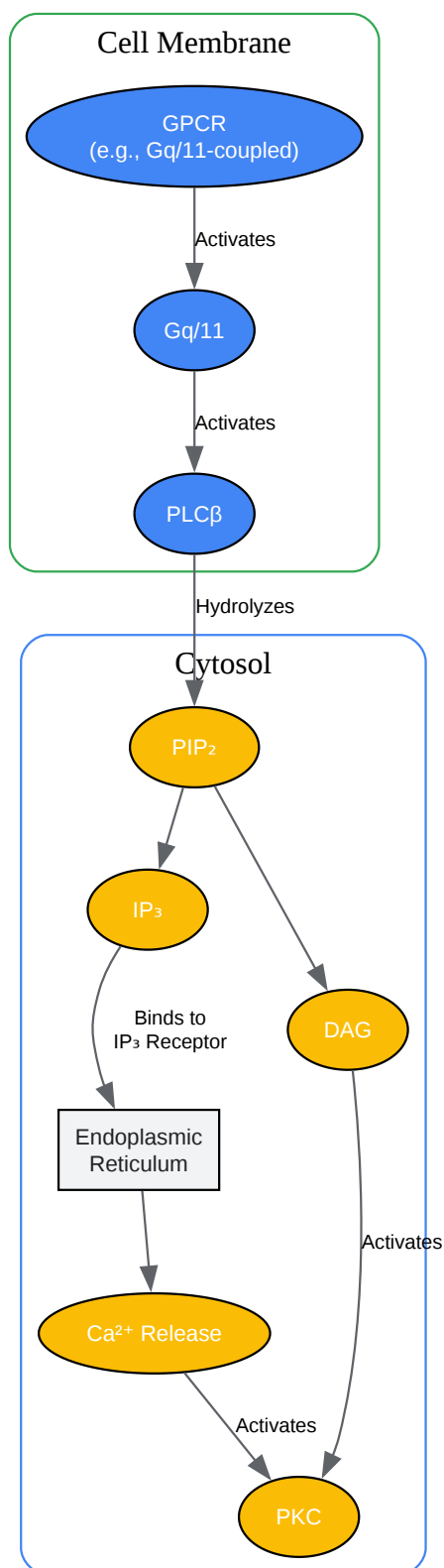
Signaling Pathways

As an inhibitor of voltage-gated calcium channels, **UK-59811 hydrochloride** is expected to modulate intracellular calcium signaling. The following diagrams illustrate the canonical signaling pathways that are likely to be affected by this compound.

Inhibition of Voltage-Gated Calcium Channel Signaling

By blocking the influx of extracellular calcium through VGCCs, **UK-59811 hydrochloride** can attenuate a wide range of downstream cellular responses that are dependent on calcium as a second messenger.





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